INCB054828, also known as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It has been developed for the treatment of various cancers associated with genetic alterations in these receptors. Fibroblast growth factor receptors play a crucial role in cell proliferation, survival, and differentiation; thus, their dysregulation is implicated in numerous malignancies. Pemigatinib has shown promising results in preclinical studies and is currently undergoing clinical trials for conditions such as urothelial carcinoma and cholangiocarcinoma .
Pemigatinib was synthesized by Incyte Corporation and has been characterized through various studies that detail its pharmacological properties and therapeutic potential. The compound has been evaluated in several clinical trials, demonstrating its efficacy against tumors with specific FGFR alterations .
The synthesis of pemigatinib involves multiple steps that utilize well-defined starting materials. The process primarily includes:
The synthesis pathway typically includes:
Pemigatinib has a complex molecular structure characterized by its selective binding to fibroblast growth factor receptors. The chemical formula is C₁₆H₁₃F₆N₄O, indicating the presence of multiple functional groups that contribute to its biological activity.
Pemigatinib undergoes specific chemical reactions during its synthesis, including:
Each reaction step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques are employed at each stage to confirm the identity and purity of intermediates .
Pemigatinib exerts its therapeutic effects by selectively inhibiting fibroblast growth factor receptors 1, 2, and 3. This inhibition disrupts downstream signaling pathways involved in tumor growth and survival.
Pemigatinib is primarily investigated for its applications in oncology:
The development of pemigatinib represents a significant advancement in targeted cancer therapies, offering hope for improved outcomes in patients with specific genetic profiles associated with fibroblast growth factor receptor dysregulation.
The fibroblast growth factor receptor (FGFR) family comprises four receptor tyrosine kinases (FGFR1–4) that regulate critical cellular processes, including proliferation, differentiation, and survival. Ligand binding induces receptor dimerization and activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and PLCγ-PKC [1] [6]. Dysregulation through gene amplifications, activating mutations, or chromosomal rearrangements drives tumorigenesis across multiple cancers. For example:
Table 1: Prevalence of FGFR Aberrations in Select Cancers
Cancer Type | FGFR1 Amplification (%) | FGFR2 Fusion (%) | FGFR3 Mutation (%) | |
---|---|---|---|---|
Squamous Lung | 10–56.8 | Not reported | 3–21 | |
Breast | 7–15 | Rare | <1 | |
Cholangiocarcinoma | Rare | 10–15 | Rare | |
Bladder | Rare | 5.6–8 | 40–50 | [1] [9] |
Conventional chemotherapy often fails against FGFR-driven tumors due to intrinsic resistance mechanisms. FGFR signaling fosters an immunosuppressive tumor microenvironment by upregulating PD-L1 expression and recruiting myeloid-derived suppressor cells (MDSCs), thereby limiting immune checkpoint inhibitor efficacy [1] [7]. Preclinical studies demonstrate that FGFR inhibition:
FGFR inhibitors are classified as multi-kinase inhibitors (e.g., lenvatinib) or selective agents (e.g., pemigatinib, erdafitinib). Selective inhibitors offer superior target specificity, reducing toxicity from broad kinase suppression. Pemigatinib (INCB054828) exemplifies this class, exhibiting:
Chemical Insight: The drug occupies the hinge region of FGFR1–3 via hydrogen bonds with Ala564 (FGFR1) and hydrophobic contacts with the gatekeeper residue Val561. This explains its 75-fold selectivity for FGFR1–3 over FGFR4, which contains a bulkier methionine gatekeeper [4] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7